4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
Description
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS: 478256-57-4) is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its molecular formula is C₁₇H₁₅BrN₄O₂S, with a molecular weight of 419.30 g/mol . The compound features a 1,2,4-triazole core substituted with a 5-bromo-2-methoxybenzylidene group at the 4-position and a 2-methoxyphenyl group at the 3-position.
Synthetic routes for analogous compounds typically involve condensation reactions between hydrazine derivatives and aldehydes, followed by cyclization. For instance, microwave-assisted synthesis has been employed to optimize yields and reaction times for structurally related triazole-thiones .
Properties
CAS No. |
478256-57-4 |
|---|---|
Molecular Formula |
C17H15BrN4O2S |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O2S/c1-23-14-8-7-12(18)9-11(14)10-19-22-16(20-21-17(22)25)13-5-3-4-6-15(13)24-2/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
UPUYRIIGRQKTGC-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential to inhibit specific enzymes or proteins, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole-5-thiones modified with aromatic substituents. Key structural analogues include:
Key Observations :
- Hydroxy vs. Methoxy : The hydroxy analogue exhibits higher solubility in polar solvents compared to the methoxy derivative , but lower metabolic stability.
- Aromatic Fusion : Benzoxazole-containing derivatives show improved planar geometry, favoring interactions with hydrophobic enzyme pockets.
Physicochemical Properties
Analysis :
- Higher molecular weight and LogP in chlorophenyl derivatives suggest increased membrane permeability but reduced aqueous solubility.
- The hydroxy analogue has more hydrogen-bond donors, favoring interactions with polar biological targets.
Insights :
- Microwave synthesis significantly reduces reaction time while improving yields, attributed to uniform heating and reduced side reactions.
Biological Activity
The compound 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities. This compound's structure incorporates a triazole core, a bromine atom, and methoxy groups that contribute to its pharmacological properties. Research indicates that compounds with similar structures exhibit significant antimicrobial and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.30 g/mol . The presence of the thione functional group (–S=) enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.30 g/mol |
| CAS Number | 478256-57-4 |
| Purity | ≥ 95% |
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles possess significant antimicrobial properties. A study evaluating various S-substituted derivatives found that at a concentration of 125 µg/mL , compounds exhibited activity against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
The compound's structural modifications, particularly at the sulfur atom, did not significantly alter its antimicrobial efficacy, indicating that the triazole core plays a crucial role in its biological activity .
Antiviral Activity
In addition to antibacterial properties, triazole derivatives have been explored for their antiviral potential. For instance, nucleosides derived from 1,2,4-triazole-3-thione have demonstrated antiviral activity against herpes simplex virus in vitro . The incorporation of specific substituents significantly increased cytotoxicity and antiviral effectiveness compared to standard antiviral agents like ribavirin.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural characteristics. The presence of electron-withdrawing groups such as bromine enhances binding affinity to biological targets. Molecular docking studies suggest that the triazole ring can mimic carboxylic acid groups in enzyme active sites, facilitating interactions that inhibit enzyme function .
Case Studies
- Antimicrobial Efficacy : A comparative study on various triazole derivatives indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity against resistant strains . The highest activity was observed in compounds with optimal lipophilicity and specific substituents at the C-5 position.
- Antiviral Screening : Another investigation focused on the antiviral properties of modified triazoles showed promising results against herpes simplex virus type 1 (HSV-1). The selectivity index for some derivatives was notably higher than that of established antiviral drugs .
Q & A
Q. What synthetic routes are most effective for preparing 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?
Methodological Answer : The compound is typically synthesized via Schiff base formation between a substituted triazole-thione precursor and a brominated methoxybenzaldehyde derivative. Key steps include:
- Hydrazinolysis : Reacting a carbonyl precursor (e.g., a substituted acetophenone) with hydrazine hydrate to form hydrazides .
- Cyclization : Using potassium hydroxide to cyclize thiosemicarbazides into triazole-thione cores under reflux .
- Condensation : Introducing the brominated aldehyde under mild acidic conditions (e.g., acetic acid) to form the Schiff base .
Optimization : - Temperature Control : Maintain reflux temperatures between 70–90°C to balance reaction rate and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic aldehydes .
- Purity Checks : Use TLC or HPLC to monitor reaction progress and confirm product purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the Schiff base linkage (imine proton at δ 8.5–9.0 ppm) and aromatic substitution patterns .
- X-ray Crystallography : Single-crystal diffraction resolves the triazole-thione core geometry and confirms the (E)-configuration of the benzylidene group. Use SHELXL for refinement, ensuring R-factor convergence below 0.05 .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen isotopic patterns (e.g., bromine doublet) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
Methodological Answer :
- Data Validation : Cross-check observed bond lengths against standard values (e.g., C–S bonds in triazole-thiones average 1.68 Å; deviations >0.02 Å warrant re-examination) .
- Software Tools : Use SHELXL’s restraints (DFIX, SADI) to refine disordered regions and anisotropic displacement parameters for heavy atoms (e.g., bromine) .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···S) that may influence geometry. Tools like PLATON or Mercury visualize these motifs .
Q. What experimental strategies can address contradictory bioactivity results (e.g., antimicrobial vs. antioxidant activity) in triazole-thione derivatives?
Methodological Answer :
- Dose-Response Studies : Perform IC assays across multiple concentrations to differentiate nonspecific cytotoxicity from target-specific effects .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., bromine vs. methoxy groups) using molecular docking to predict binding affinities .
- Redox Profiling : Use DPPH or ABTS assays to quantify antioxidant capacity, ensuring results are normalized to control compounds (e.g., BHT) .
Q. How can reaction mechanisms for triazole-thione derivatization (e.g., oxidation or substitution) be experimentally validated?
Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or LC-MS to identify rate-determining steps .
- Isotopic Labeling : Introduce O or S isotopes to track oxygen/sulfur migration during oxidation or substitution .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for proposed pathways .
Q. What are the challenges in interpreting hydrogen-bonding networks in triazole-thione crystals, and how can they be mitigated?
Methodological Answer :
- Disorder Handling : For disordered solvent molecules, apply PART instructions in SHELXL and refine occupancy factors .
- Graph-Set Analysis : Use the Bernstein criteria to classify hydrogen-bond motifs (e.g., R(8) rings) and validate packing patterns .
- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts and improve electron density maps .
Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer :
- Kinase Panel Screening : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based ADP-Glo™ assays to measure inhibition .
- Cellular Validation : Perform Western blotting on treated cell lysates to assess phosphorylation status of downstream targets (e.g., ERK1/2) .
- Selectivity Profiling : Compare IC values against off-target kinases to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
